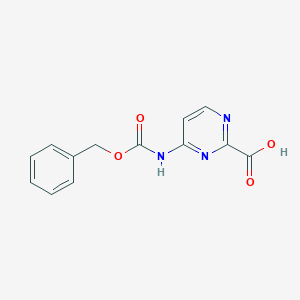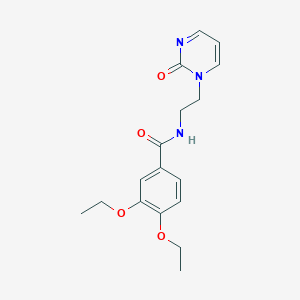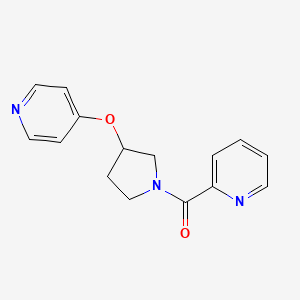
Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the chemical formula C5H5N . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves catalyst-free methods. For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography . The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving such compounds often proceed through the intermediate formation of hetaryl isocyanates . The reaction conditions and the nature of the substituents can significantly influence the yield and the properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their exact structure and the nature of the substituents. For instance, some compounds are white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Hemmung der Proteinkinase
Das Pyrido[3,4-g]chinazolin-Gerüst, von dem unsere Verbindung ein Derivat ist, wurde als relevant für die Hemmung der Proteinkinase identifiziert. Forscher haben Derivate dieser Verbindung synthetisiert und bewertet, darunter (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanon, um ihre Wirksamkeit gegen eine Reihe von Proteinkinasen zu beurteilen. Insbesondere das planare tricyclische System von Pyrido[3,4-g]chinazolin scheint entscheidend für die Aufrechterhaltung der inhibitorischen Aktivität in dieser Reihe zu sein .
Reduktion des Blutzuckerspiegels
Von (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanon abgeleitete Verbindungen haben eine Wirksamkeit bei der Reduzierung des Blutzuckerspiegels gezeigt. Diese Verbindungen könnten Anwendung bei der Prävention und Behandlung von Erkrankungen finden, die mit erhöhtem Plasmaglukosegehalt verbunden sind, wie z. B. Typ-1-Diabetes, Fettleibigkeit-bedingtem Diabetes und verwandten Erkrankungen .
Fungizide Aktivität
Obwohl spezifische Studien zur fungiziden Aktivität unserer Verbindung rar sind, deutet ihr Pyridin-2-yloxy-Rest auf potenzielle antifungale Eigenschaften hin. Weitere Untersuchungen sind erforderlich, um ihre Wirksamkeit gegen Pilzpathogene zu erforschen .
Katalysatorfreie Synthese
Forscher haben eine neuartige, umweltfreundliche Methode zur Synthese von N-Pyridin-2-yl-Carbamaten entwickelt, die leicht zugängliche Ausgangsstoffe verwendet. Dieser Ansatz könnte auf unsere Verbindung ausgeweitet werden und einen praktikablen Weg für ihre Herstellung bieten .
Safety and Hazards
Zukünftige Richtungen
The future research directions for such compounds could involve the design and synthesis of novel derivatives with potential biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6) . Such research could lead to the development of new drugs with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
pyridin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(14-3-1-2-7-17-14)18-10-6-13(11-18)20-12-4-8-16-9-5-12/h1-5,7-9,13H,6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNATFGTEBOHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2425921.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide](/img/structure/B2425922.png)
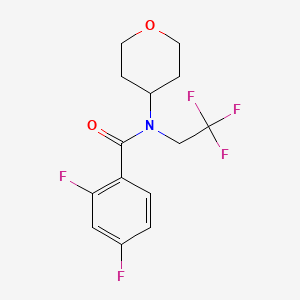
![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide](/img/structure/B2425924.png)
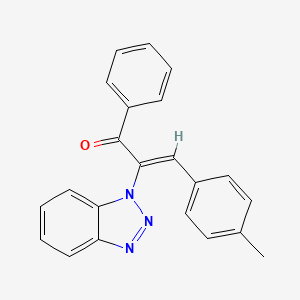
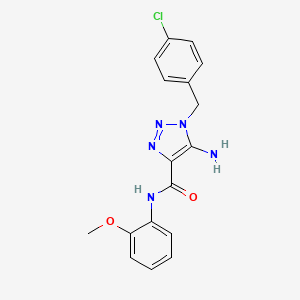
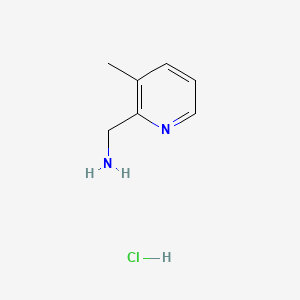
![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
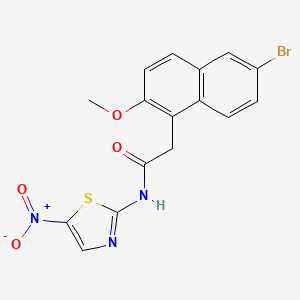
![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
